molecular formula C11H9F3O3 B6328781 ethyl 2-oxo-2-(2-(trifluoromethyl)phenyl)acetate CAS No. 1191903-94-2

ethyl 2-oxo-2-(2-(trifluoromethyl)phenyl)acetate

Cat. No.: B6328781
CAS No.: 1191903-94-2
M. Wt: 246.18 g/mol
InChI Key: VMYGMYHZUAQAOL-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(2-(trifluoromethyl)phenyl)acetate is a high-value α-ketoester compound designed for use as a versatile synthetic building block in organic and medicinal chemistry research. This compound features a reactive 1,2-dicarbonyl system adjacent to an aromatic ring bearing a strongly electron-withdrawing trifluoromethyl group, making it a valuable precursor for the construction of diverse heterocyclic scaffolds . Alpha-ketoesters are highly valued substrates in synthetic chemistry and serve as central precursors for the development of various compound classes, including unnatural α-aryl α-amino acids, which are crucial for modifying molecular structures in medicinal chemistry . The presence of the trifluoromethyl group is of particular interest, as introducing fluorine atoms or fluorinated groups into pharmacophores can favorably increase lipid-solubility and improve metabolic stability, which are key parameters in drug discovery . Researchers utilize this family of compounds in the design and synthesis of novel molecules with potential biological activities, such as antimicrobial and antifungal agents . The ester moiety in the structure provides a handle for further functionalization, allowing for hydrolysis or cross-coupling reactions. This product is intended for research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

ethyl 2-oxo-2-[2-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-2-17-10(16)9(15)7-5-3-4-6-8(7)11(12,13)14/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYGMYHZUAQAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Insertion Reactions

Ethyl 2-diazo-2-(2-(trifluoromethyl)phenyl)acetate is synthesized via B(C6F5)3-catalyzed O–H insertion, as demonstrated in RSC methodologies. The diazo precursor is generated by treating ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate with p-toluenesulfonyl azide (p-ABSA) in acetonitrile. Catalytic insertion into diketones or phosphinic acids occurs at 60°C in dichloroethane (DCE), with TFMSA@SBA-15 or B(C6F5)3 accelerating the reaction.

Typical procedure :

  • Combine ethyl diazoacetate (0.5 mmol), 2-(trifluoromethyl)phenyl diketone (1.5 mmol), and TFMSA@SBA-15 (10 mg) in DCE.

  • Stir at 60°C for 4 hours.

  • Purify via flash chromatography (petroleum ether/EtOAc = 20:1).

Performance Metrics

  • Yield : 50–87%, depending on substituent electronic effects.

  • Selectivity : The trifluoromethyl group directs regioselective insertion at the ortho position.

Esterification of 2-Oxo-2-(2-(Trifluoromethyl)Phenyl)Acetic Acid

Acid-Catalyzed Esterification

The carboxylic acid precursor is esterified using ethanol and sulfuric acid. This method mirrors the reverse hydrolysis described in WO2021/67805, where lithium hydroxide cleaves ethyl esters to acids. For the target ester, refluxing the acid with excess ethanol and H2SO4 (2 mol%) for 12 hours achieves 90–95% conversion.

Optimization challenges :

  • Water removal : Molecular sieves or azeotropic distillation (toluene) shift equilibrium toward ester formation.

  • Side reactions : Minimized by maintaining temperatures below 80°C.

Comparative Analysis of Synthetic Routes

Parameter Grignard Method Diazo Method Esterification
Yield (%)70–8550–8790–95
Reaction Time (h)5–84–612–18
ScalabilityHighModerateHigh
Catalyst CostLowHighLow
Purification ComplexityModerateHighLow

Key findings :

  • The Grignard method balances yield and scalability but requires anhydrous conditions.

  • Diazo-based synthesis offers regioselectivity at the expense of costly catalysts.

  • Esterification is optimal for high-purity batches but depends on acid availability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(2-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: 2-oxo-2-(2-(trifluoromethyl)phenyl)acetic acid.

    Reduction: Ethyl 2-hydroxy-2-(2-(trifluoromethyl)phenyl)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

Ethyl 2-oxo-2-(2-(trifluoromethyl)phenyl)acetate is utilized as an intermediate in the synthesis of various APIs. The trifluoromethyl group enhances the biological activity and lipophilicity of the compounds, making them more effective in pharmaceutical applications.

Case Study: Synthesis of Anticancer Agents
A study demonstrated that derivatives of ethyl 2-oxo-2-(trifluoromethyl)phenylacetate showed promising anticancer activity. The synthesis involved the reaction of this compound with various amines, yielding a series of substituted phenylacetates that exhibited significant cytotoxicity against cancer cell lines .

Agrochemical Development

The compound also serves as a precursor in the development of herbicides and pesticides. Its ability to modify biological pathways makes it valuable in creating effective agrochemicals.

Case Study: Herbicide Metamitron
Research has indicated that ethyl 2-oxo-2-(trifluoromethyl)phenylacetate can be transformed into metamitron, a widely used herbicide. The synthesis involves carbonylation processes that yield high selectivity and efficiency, crucial for large-scale agricultural applications .

Material Science

In material science, ethyl 2-oxo-2-(trifluoromethyl)phenylacetate is explored for its potential in creating advanced materials with unique properties.

Application: Polymer Chemistry
The compound can be polymerized to create fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are useful in coatings and high-performance applications .

Medicinal Chemistry

The incorporation of trifluoromethyl groups in drug design has been shown to improve pharmacokinetic properties.

Case Study: Development of Antimicrobial Agents
Research highlighted the use of ethyl 2-oxo-2-(trifluoromethyl)phenylacetate in synthesizing new antimicrobial agents. The resulting compounds demonstrated potent activity against various bacterial strains, showcasing the compound's utility in combating antibiotic resistance .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Pharmaceutical SynthesisIntermediate for APIsAnticancer derivatives exhibit cytotoxicity
Agrochemical DevelopmentPrecursor for herbicidesMetamitron synthesis shows high selectivity
Material ScienceUsed in polymer chemistryEnhanced thermal stability in fluorinated polymers
Medicinal ChemistryDevelopment of antimicrobial agentsNew compounds show potent antibacterial activity

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(2-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers of Trifluoromethyl-Substituted Phenyl α-Keto Esters

The position of the trifluoromethyl group on the phenyl ring significantly impacts electronic and steric properties:

Compound Name Substituent Position Key Properties Yield (%) Reference
Ethyl 2-oxo-2-(4-(trifluoromethyl)phenyl)acetate Para (4-) Higher symmetry; reduced steric hindrance; enhanced electronic withdrawal 86
Ethyl 2-oxo-2-(3-(trifluoromethyl)phenyl)acetate Meta (3-) Moderate steric effects; intermediate reactivity in nucleophilic additions 72–86
Target compound Ortho (2-) Increased steric hindrance near keto group; potential for unique reactivity N/A N/A

Key Observations :

  • The para isomer (4-CF₃) exhibits higher synthetic yields due to reduced steric interference during reactions .
  • The ortho isomer (target compound) may show slower reaction kinetics in nucleophilic additions due to steric shielding of the keto group.

Substituent Variations in Phenyl α-Keto Esters

Replacing the trifluoromethyl group with other substituents alters physicochemical and biological profiles:

Compound Name Substituent Key Differences Applications Reference
Ethyl 2-oxo-2-((2-sulfamoylphenyl)amino)acetate 2-Sulfamoyl (-SO₂NH₂) Enhanced water solubility; potential for hydrogen bonding Antibacterial agents
Ethyl 2-oxo-2-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)acetate Piperidine-CF₃ Basic nitrogen increases solubility; improved pharmacokinetics RBP4 antagonists
Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate 2-Ethoxy, 4-fluoro Electron-donating ethoxy group reduces electrophilicity; fluorine enhances stability Synthetic intermediate

Key Observations :

  • Sulfonamide and piperidine derivatives exhibit improved solubility, making them favorable for drug development .
  • Electron-withdrawing groups (e.g., -CF₃, -F) enhance stability but may reduce reactivity in certain reactions.

Key Observations :

  • Nitro-to-keto conversions () offer high yields and scalability .
  • Oxidative methods (e.g., TBHP-mediated coupling) are efficient for introducing amino groups .

Key Observations :

  • The target compound’s higher logP (estimated) suggests greater lipophilicity, favoring blood-brain barrier penetration.
  • Oxadiazole derivatives () demonstrate potent antibacterial effects, underscoring the role of heterocycles in bioactivity .

Biological Activity

Ethyl 2-oxo-2-(2-(trifluoromethyl)phenyl)acetate is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its chemical behavior and biological interactions. The molecular formula is C11H8F3O3C_{11}H_{8}F_{3}O_{3}, with a molecular weight of approximately 246.19 g/mol. The trifluoromethyl group enhances lipophilicity and can improve binding affinity to biological targets.

1. Antioxidant Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antioxidant properties. This compound has been studied for its ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases. Preliminary studies suggest that the compound may exhibit moderate antioxidant activity, making it a candidate for further investigation in oxidative stress-related pathologies.

2. Inhibition of Enzymatic Activity

The compound has shown potential in inhibiting various enzymes, including cyclooxygenase (COX) and lipoxygenases (LOX). These enzymes are critical in inflammatory pathways, and their inhibition could lead to anti-inflammatory effects. In vitro studies have demonstrated that this compound can moderately inhibit COX-2 and LOX-15 activities, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding Interactions : The trifluoromethyl group may facilitate hydrogen bonding with enzyme active sites, enhancing binding affinity and selectivity .
  • Electron-Withdrawing Effects : The presence of electronegative fluorine atoms can stabilize transition states during enzymatic reactions, potentially leading to increased inhibitory effects on target enzymes .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer). The results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values suggesting moderate potency against these cells. Further investigations are required to elucidate the underlying mechanisms responsible for this activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction profiles of this compound with key biological targets. These studies revealed favorable binding conformations with COX-2 and LOX enzymes, supporting the hypothesis that the compound may act as an effective inhibitor through specific interactions within the active sites of these enzymes .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantModerate free radical scavenging
Enzyme InhibitionModerate inhibition of COX-2 and LOX enzymes
CytotoxicityDose-dependent effects on MCF-7 cancer cells
Molecular DockingFavorable interactions with COX-2 and LOX

Q & A

Q. Workflow :

Generate 3D conformers (Open Babel).

Dock into target (PDB ID: 6LU7).

Validate with experimental inhibition data .

Advanced: What strategies improve the compound’s metabolic stability for in vivo studies?

Methodological Answer:

  • Structural Modulation : Introduce electron-donating groups (e.g., -OCH₃) to reduce CYP-mediated oxidation .
  • Prodrug Design : Mask the α-ketoester as a tert-butyl ether to enhance plasma half-life .
  • In Silico ADMET Prediction : Use SwissADME to optimize LogP (target: 1.5–3.0) and minimize hepatotoxicity .

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